molecular formula C17H18ClNO4 B5536221 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5536221
M. Wt: 335.8 g/mol
InChI Key: LQYNQMDXYQHYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNO4 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0924357 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Herbicides and Environmental Impact

Chloroacetamides, such as alachlor and metazachlor, are selective herbicides used to control weeds in various crops. Research on these compounds focuses on their environmental impact, mode of action, and degradation pathways. For instance, studies have explored chloroacetamide inhibition of fatty acid synthesis in algae, highlighting the environmental implications of herbicide runoff into aquatic ecosystems (Weisshaar & Böger, 1989).

Synthesis and Characterization of Chlorophenoxy Compounds

Research on the synthesis of chlorophenoxy compounds, including those related to 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, has been conducted to develop new chemical entities with potential applications in medicine and agriculture. For example, the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol involves steps that might be similar to those used for the synthesis of the specified compound (Teng Da-wei, 2011).

Potential Therapeutic Applications

Studies have explored the therapeutic potential of chlorophenoxy and chloroacetamide derivatives, including anticancer, anti-inflammatory, and analgesic activities. Compounds with halogen substitutions on the aromatic ring, similar in structure to the specified compound, have shown promising biological activities (Rani et al., 2014).

Safety and Toxicological Studies

Investigations into the safety profiles and toxicological impacts of chlorophenoxy herbicides and related compounds, including potential carcinogenic outcomes from exposure, have been conducted. These studies provide insights into the environmental and health safety considerations necessary for handling and applying such chemicals (Stackelberg, 2013).

Antimicrobial Properties

Research on derivatives of chloroacetamide and chlorophenoxy compounds has also revealed antimicrobial properties, making them candidates for the development of new antimicrobial agents. The synthesis and evaluation of such compounds for antibacterial and antifungal activities are areas of active investigation (Fuloria et al., 2009).

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-11-8-13(4-6-14(11)18)23-10-17(20)19-15-7-5-12(21-2)9-16(15)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYNQMDXYQHYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.